Cas no 119242-44-3 (D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-ol)

D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-ol 化学的及び物理的性質
名前と識別子
-
- D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-ol
- GlcCer(d18:1/22:0)
- Epitope ID:153911
- N-((2S,3R,E)-3-Hydroxy-1-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)docosanamide
- ssGlcCer
- Q27104892
- beta-D-glucosyl-N-(docosanoyl)sphingosine
- beta-D-glucopyranosyl-N-(docosanoyl)sphingosine
- C22 Glucosylceramide (d18:1/22:0)
- N-[(1S,2R,3E)-1-[(beta-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-docosanamide
- CHEBI:62107
- N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide
- CMH
- N-[(2S,3R,4E)-1-(beta-D-glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]docosanamide
- N-[3-hydroxy-1-{[3.4.5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}octadec-4-en-2-yl]docosanamide
- beta-D-glucosyl-N-(behenoyl)sphingosine
- 119242-44-3
- Glucosylceramide (d18:1/22:0)
- AKOS040756331
- HY-164236
-
- インチ: InChI=1S/C46H89NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-42(50)47-39(38-54-46-45(53)44(52)43(51)41(37-48)55-46)40(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,39-41,43-46,48-49,51-53H,3-32,34,36-38H2,1-2H3,(H,47,50)/b35-33+/t39-,40+,41+,43+,44-,45+,46+/m0/s1
- InChIKey: YIGARKIIFOHVPF-CNUVFPMCSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
計算された属性
- せいみつぶんしりょう: 783.65881880g/mol
- どういたいしつりょう: 783.65881880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 8
- 重原子数: 55
- 回転可能化学結合数: 39
- 複雑さ: 875
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 149Ų
- 疎水性パラメータ計算基準値(XlogP): 14.5
D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70382-1mg |
C22 Glucosylceramide (d18:1/22:0) |
119242-44-3 | 98% | 1mg |
¥6055.00 | 2022-04-26 | |
Larodan | 56-1531-1-1mg |
N-Docosanoyl-glucopsychosine |
119242-44-3 | >98% | 1mg |
€650.00 | 2025-03-07 | |
1PlusChem | 1P01EQC2-1mg |
N-[(1S,2R,3E)-1-[(β-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-docosanamide |
119242-44-3 | ≥98% | 1mg |
$617.00 | 2023-12-26 | |
A2B Chem LLC | AX66130-1mg |
N-[(1S,2R,3E)-1-[(β-D-glucopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-docosanamide |
119242-44-3 | ≥98% | 1mg |
$466.00 | 2024-04-20 |
D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-ol 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Arvind Kumar,Pawan Kumar,Chetan Joshi,Srikanth Ponnada,Abhishek K. Pathak,Asgar Ali,Bojja Sreedhar,Suman L. Jain Green Chem., 2016,18, 2514-2521
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-olに関する追加情報
D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-ol: A Comprehensive Overview
D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-ol is a complex glycosylated lipid that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, with the CAS number 119242-44-3, represents a unique class of molecules that bridge the gap between lipids and carbohydrates, offering novel opportunities for therapeutic intervention. The structural complexity of this molecule, characterized by its long-chain fatty acyl side group and beta-D-glucopyranose moiety, makes it a subject of intense study for its potential applications in drug delivery systems and metabolic research.
The synthesis and characterization of D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-ol have been central to recent advancements in synthetic organic chemistry. The long-chain fatty acyl side group, specifically docosanoic acid (C22:0), contributes to the hydrophobicity of the molecule, while the beta-D-glucopyranose ring introduces a hydrophilic component. This dual nature makes the compound an excellent candidate for developing novel formulations that can enhance bioavailability and target specificity in pharmaceutical applications.
Recent studies have highlighted the potential of this compound in modulating cellular processes associated with inflammation and immune response. The glucopyranose moiety has been shown to interact with various glycosidase enzymes, which are crucial for carbohydrate metabolism. By understanding these interactions, researchers aim to develop inhibitors or enhancers that could be used in treating metabolic disorders such as diabetes and hyperlipidemia. The octadec-4t-enyl backbone also suggests potential applications in anti-inflammatory therapies, as unsaturated fatty acids are known to possess immunomodulatory properties.
The chemical properties of D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-ol have been extensively studied to optimize its pharmacokinetic profile. The presence of both a long-chain fatty acyl group and a glucoside unit allows for controlled release mechanisms, which are essential for targeted drug delivery. This has led to investigations into using this compound as a carrier molecule for hydrophobic drugs, improving their solubility and reducing toxicity. Preliminary in vitro studies have demonstrated promising results, showing enhanced stability and prolonged circulation time when paired with therapeutic agents.
Moreover, the structural features of this compound make it an attractive candidate for investigating its role in cellular signaling pathways. The docosanoylamino group has been implicated in modulating protein-lipid interactions, which are critical for various cellular processes including signal transduction and membrane trafficking. By studying these interactions, scientists hope to uncover new therapeutic targets for neurological disorders and cancer. The beta-D-glucopyranose ring, on the other hand, has been linked to modulation of gut microbiota, suggesting potential applications in probiotic formulations and gut health management.
The synthesis of D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as catalytic hydrogenation, glycosylation reactions, and polymerase chain reaction (PCR)-based methods have been employed to achieve high yields and purity. These synthetic strategies not only highlight the advancements in organic chemistry but also provide insights into scalable production methods for similar complex molecules.
In conclusion, D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-ol represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of lipid and carbohydrate moieties offers multiple avenues for research into drug delivery systems, metabolic disorders, and cellular signaling pathways. As our understanding of its biological activities continues to grow, so too will its potential applications in medicine and biotechnology.
119242-44-3 (D-erythro-2-docosanoylamino-1-beta-D-glucopyranosyloxy-octadec-4t-en-3-ol) 関連製品
- 2228180-23-0(thiolan-3-yl sulfamate)
- 2270909-87-8([1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester)
- 476435-22-0(N-({4-benzyl-5-(2-oxo-2-phenylethyl)sulfanyl-4H-1,2,4-triazol-3-yl}methyl)-4-methoxybenzamide)
- 36806-73-2(2-(5-phenylthiophen-2-yl)ethan-1-ol)
- 21917-86-2(5,6,7,8-tetrahydroisoquinolin-5-one)
- 2228975-36-6(3-(1-benzylpiperidin-2-yl)-1-methyl-1H-pyrazol-5-amine)
- 1261807-12-8(5-Bromo-3-hydroxypyridine-2-sulfonyl chloride)
- 2639451-32-2(tert-butyl 2-(octahydro-1H-indol-3-yl)acetate)
- 1490232-51-3(2-(2,6-dimethylheptan-4-yl)aminopropane-1,3-diol)
- 1225580-08-4(4-2-(4-bromophenyl)ethyl-1,3-thiazol-2-amine)



